3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
The structure features a piperidin-4-yl group substituted at the N1-position of the TZD core, with a 5-bromofuran-2-carbonyl moiety attached to the piperidine nitrogen.
Properties
IUPAC Name |
3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c14-10-2-1-9(20-10)12(18)15-5-3-8(4-6-15)16-11(17)7-21-13(16)19/h1-2,8H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNCJXFGQVZTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Another method involves the use of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine as coupling agents to react with 5-bromofuran-2-carboxylic acid and isoniazid in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, molecular docking studies have shown that similar compounds can inhibit cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues of 1,3-Thiazolidine-2,4-dione Derivatives
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Pharmacological Potential
- Antimicrobial/Antioxidant Trends : TZDs with extended conjugation (e.g., chromone or pyrazole hybrids) show improved activity compared to simple arylidene derivatives . The bromofuran-piperidine motif in the target compound may offer unique target selectivity, as seen in morpholinylmethyl-pyrrole TZDs combined with EGFR inhibitors .
- Metabolic Stability: Bromine substitution on the furan ring could reduce oxidative metabolism, a common issue with non-halogenated furans .
Biological Activity
The compound 3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.24 g/mol. The structure features a thiazolidine ring fused with a piperidine moiety and a bromofuran carbonyl group, which is significant for its biological properties.
The biological activity of thiazolidine derivatives often involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is crucial in pathways involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Benzylidene-2,4-thiazolidinedione | NCI-H292 | 1.26 | Induces apoptosis |
| Novel VEGFR-2 inhibitors | HT-29 | 0.081 | Inhibits angiogenesis |
In one study, a related thiazolidine derivative demonstrated selective cytotoxicity against NCI-H292 lung carcinoma cells with an IC50 value of 1.26 μg/mL after 72 hours of incubation. The mechanisms observed included phosphatidylserine externalization and mitochondrial depolarization indicative of apoptosis .
Anti-inflammatory Activity
Thiazolidinediones are known for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- VEGFR Inhibition : A recent study synthesized novel thiazolidine derivatives targeting VEGFR-2, showing significant anti-proliferative activities across various cancer cell lines (HT-29, A549). The best-performing compound had an IC50 value of 0.081 μM and induced apoptosis through caspase activation .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various thiazolidinedione derivatives on different cancer cell lines and normal peripheral blood mononuclear cells (PBMCs). The results indicated selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic: What are the optimal synthetic routes for 3-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how are key intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the thiazolidine-2,4-dione core via condensation of thiourea and chloroacetic acid under acidic reflux conditions (conc. HCl, 100–110°C, 10–12 hours) .
- Step 2: Introduction of the 5-bromofuran-2-carbonyl-piperidine moiety through a Knoevenagel condensation or nucleophilic acyl substitution, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) .
- Intermediate Characterization:
- NMR Spectroscopy: Confirm regiochemistry of the piperidine and bromofuran groups (e.g., H NMR for aromatic protons, C NMR for carbonyl signals).
- Mass Spectrometry: Validate molecular weight (expected m/z for CHBrNOS).
- TLC Monitoring: Track reaction progress using silica gel plates and UV visualization .
Basic: What purification and characterization techniques ensure high purity of this compound for biological assays?
Answer:
- Purification:
- Recrystallization: Use ethanol or methanol to remove unreacted starting materials.
- Column Chromatography: Employ gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
- Characterization:
- HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- X-ray Crystallography: Resolve 3D structure using SHELXL for refinement; analyze unit cell parameters (e.g., monoclinic P2/c symmetry, β angle ~95°) to confirm stereochemistry .
- Elemental Analysis: Verify C, H, N, S, and Br content within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) across different assays?
Answer:
- Dose-Response Studies: Establish IC values in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
- Structural Analog Comparison: Synthesize derivatives lacking the bromofuran or piperidine group to isolate pharmacophores responsible for activity .
- Mechanistic Profiling: Use RNA-seq or proteomics to map downstream pathways affected by the compound, distinguishing direct target engagement from secondary effects .
- Data Normalization: Account for assay-specific variables (e.g., serum concentration in cell culture) using Z-factor statistical validation .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Glide for ligand-receptor binding simulations.
- Target Selection: Prioritize proteins with conserved active sites (e.g., HIV-1 reverse transcriptase or PPARγ) based on structural analogs .
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with the thiazolidinedione carbonyl) using LigandScout .
- MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and conformational changes in aqueous environments .
Advanced: How is X-ray crystallography applied to determine the compound’s 3D structure and resolve crystallographic disorder?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
